N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a highly complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene) with a furan-2-ylmethyl substituent, a methoxyethyl side chain, and a carboxamide group.
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H21N5O4/c1-13-5-6-17-24-19-16(21(28)26(17)12-13)10-15(18(22)25(19)7-9-29-2)20(27)23-11-14-4-3-8-30-14/h3-6,8,10,12,22H,7,9,11H2,1-2H3,(H,23,27) |
InChI Key |
CITALOZAUFFPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CC=CO4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-ylmethyl precursor, which is then subjected to a series of reactions to introduce the imino, methoxyethyl, and tricyclic components. Key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imino Group: This step often involves the use of amination reactions, where an amine is introduced to form the imino group.
Attachment of the Methoxyethyl Side Chain: This is typically done through alkylation reactions using methoxyethyl halides.
Construction of the Tricyclic Core: This complex step involves multiple cyclization reactions, often under high-temperature conditions and in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced tricyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The furan ring and imino group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyethyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Furan-Containing Carboxamides in Agrochemicals
The compound shares structural motifs with pesticidal carboxamides, such as furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide) and furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) . Key comparisons include:
| Feature | Target Compound | Furmecyclox | Furilazole |
|---|---|---|---|
| Core Structure | Triazatricyclo system with fused heterocycles | Simple furancarboxamide | Oxazolidine with dichloroacetyl group |
| Furan Substitution | Furan-2-ylmethyl group at N-position | 2,5-Dimethylfuran | 2-Furanyl at position 5 |
| Bioactivity | Hypothesized pharmaceutical/agrochemical use (undisclosed) | Fungicide | Herbicide safener |
| Synthetic Complexity | High (multi-step heterocyclic assembly) | Moderate (carboxamide synthesis) | Moderate (oxazolidine formation) |
Heterocyclic Systems in Pharmaceuticals
| Feature | Target Compound | Cephalosporin Derivatives |
|---|---|---|
| Core Structure | 1,7,9-Triazatricyclo system | β-lactam fused with dihydrothiazine |
| Functional Groups | Imino, oxo, methoxyethyl | β-lactam, thiadiazole, tetrazole |
| Bioactivity | Undisclosed | Antibacterial |
The absence of a β-lactam ring and the presence of a methoxyethyl chain suggest divergent mechanisms of action compared to antibiotics.
Analytical Comparisons Using Molecular Networking
Mass spectrometry (MS/MS) and NMR-based molecular networking enable rapid dereplication of structurally related compounds . For instance:
- Cosine Score Analysis: Fragmentation patterns of the target compound’s parent ion (e.g., imino group cleavage, furan ring retention) could yield high cosine scores (>0.8) with other triazatricyclo derivatives, distinguishing it from unrelated heterocycles.
- NMR Signatures : The methoxyethyl group’s proton signals (~δ 3.3–3.5 ppm) and furan aromatic protons (~δ 6.2–7.4 ppm) provide distinct NMR fingerprints for comparative studies.
Biological Activity
N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a tricyclic structure with a furan ring, an imino group, and a methoxyethyl side chain. Its unique arrangement of functional groups contributes to its diverse biological activities and potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structures to N-[(furan-2-yl)methyl]-6-imino derivatives exhibit significant antimicrobial activity. The presence of the furan ring is often associated with enhanced interaction with microbial enzymes or receptors, leading to inhibition of growth in various bacterial strains.
Anticancer Activity
Several studies have explored the anticancer potential of triazatricyclic compounds. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
- Case Study : A study on related triazatricyclic compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential for further development as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(furan-2-yl)methyl derivative | MCF-7 | 15 | Apoptosis induction |
| N-(furan-2-yl)methyl derivative | HeLa | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways:
- Target Enzymes : Potential targets include kinases and proteases critical for tumor growth and survival.
- Inhibition Studies : Preliminary studies indicate that related compounds can inhibit enzyme activity by competing with substrate binding sites.
The biological activity of N-[(furan-2-yl)methyl]-6-imino can be attributed to several mechanisms:
- Interaction with Enzymes/Receptors : The furan and imino groups can form hydrogen bonds or hydrophobic interactions with target proteins.
- Bioavailability Enhancement : The methoxyethyl side chain may improve solubility and permeability across cellular membranes, facilitating better interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic synthesis techniques, starting from the furan precursor followed by imino group introduction and cyclization processes. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of N-[(furan-2-yl)methyl]-6-imino:
- In Vitro Toxicity : Studies indicate low cytotoxicity against normal cell lines at therapeutic concentrations.
- In Vivo Studies : Animal models have shown promising results with minimal adverse effects observed during preliminary trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
